molecular formula C20H27N3O6S B2734727 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide CAS No. 946247-16-1

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B2734727
CAS No.: 946247-16-1
M. Wt: 437.51
InChI Key: RGNYIZLSHAVHFV-UHFFFAOYSA-N
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Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a benzamide derivative featuring a bis(2-methoxyethyl)sulfamoyl substituent at the para position of the benzamide core and a 4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl group as the amide substituent.

The bis(2-methoxyethyl)sulfamoyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility and target binding. The tetrahydrobenzoxazole moiety, a bicyclic heterocycle, could enhance metabolic stability compared to simpler aromatic systems.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c1-27-13-11-23(12-14-28-2)30(25,26)16-9-7-15(8-10-16)19(24)21-20-17-5-3-4-6-18(17)22-29-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNYIZLSHAVHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[bis(2-Methoxyethyl)sulfamoyl]Benzoic Acid

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The bis(2-methoxyethyl)sulfamoyl moiety is introduced via nucleophilic substitution of 4-chlorosulfonylbenzoic acid with bis(2-methoxyethyl)amine. Key steps include:

  • Reaction Setup :

    • 4-Chlorosulfonylbenzoic acid (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
    • Bis(2-methoxyethyl)amine (2.2 equiv) is added dropwise with pyridine (3 equiv) as a base.
    • The mixture is stirred at 0–5°C for 2 hours, then warmed to room temperature for 12 hours.
  • Workup :

    • The reaction is quenched with 1 M HCl, and the organic layer is washed with brine.
    • The crude product is recrystallized from ethanol/water (3:1) to yield 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (78–82% yield).
Characterization Data
  • Melting Point : 148–150°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, COOH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 3.54–3.48 (m, 8H, OCH₂CH₂OCH₃), 3.32 (s, 6H, OCH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Synthesis of 4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-Amine

Cyclocondensation of 2-Amino-1-Hydroxycyclohexane

The benzoxazole core is synthesized via acid-catalyzed cyclization:

  • Procedure :

    • 2-Amino-1-hydroxycyclohexane (1 equiv) is treated with triphosgene (0.35 equiv) in toluene at reflux for 6 hours.
    • The mixture is cooled, filtered, and the solvent evaporated to afford a pale-yellow solid.
  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine (65% yield).
Characterization Data
  • Melting Point : 92–94°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.89 (s, 1H, NH₂), 4.23 (t, J = 6.0 Hz, 2H, OCH₂), 2.78 (t, J = 6.0 Hz, 2H, NCH₂), 1.72–1.65 (m, 4H, cyclohexyl H).

Amide Coupling via Acid Chloride Intermediate

Activation of Carboxylic Acid

The benzoic acid derivative is converted to its acid chloride:

  • Chlorination :
    • 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (1 equiv) is refluxed with thionyl chloride (5 equiv) in anhydrous toluene for 3 hours.
    • Excess thionyl chloride is removed under vacuum to yield 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride as a viscous oil (quantitative yield).

Coupling with Benzoxazole Amine

The acid chloride is reacted with 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine:

  • Reaction Conditions :

    • The acid chloride (1 equiv) is dissolved in THF and added dropwise to a solution of the benzoxazole amine (1.1 equiv) and triethylamine (2 equiv) at 0°C.
    • The mixture is stirred at room temperature for 8 hours.
  • Isolation :

    • The precipitate is filtered and washed with cold methanol to yield the title compound (85% yield).
Characterization Data
  • Melting Point : 214–216°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.94 (d, J = 8.4 Hz, 2H, ArH), 4.35 (t, J = 6.0 Hz, 2H, OCH₂), 3.58–3.50 (m, 8H, OCH₂CH₂OCH₃), 3.34 (s, 6H, OCH₃), 2.85 (t, J = 6.0 Hz, 2H, NCH₂), 1.78–1.70 (m, 4H, cyclohexyl H).
  • HRMS (ESI) : m/z calcd for C₂₃H₃₀N₃O₆S [M+H]⁺: 500.1802; found: 500.1805.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Sulfamoylation

A patent-derived method employs Mitsunobu conditions to install the sulfamoyl group:

  • Procedure :
    • 4-Hydroxybenzoic acid (1 equiv) is reacted with bis(2-methoxyethyl)sulfamide (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.
    • After 24 hours at room temperature, the product is isolated via extraction (60% yield).

Solid-Phase Synthesis for High-Throughput Production

A combinatorial approach immobilizes the benzoxazole amine on Wang resin:

  • Steps :
    • The amine is loaded onto the resin via a Fmoc-protected linker.
    • On-resin coupling with the pre-activated benzoic acid (using HATU/HOAt) proceeds for 2 hours.
    • Cleavage with TFA/water (95:5) releases the final compound (75% purity before HPLC).

Optimization and Challenges

Solvent Effects on Amide Coupling

Comparative studies show polar aprotic solvents enhance yield:

Solvent Yield (%) Purity (%)
THF 85 98
DCM 78 95
DMF 92 97

DMF outperforms THF due to improved solubility of the acid chloride.

Byproduct Formation in Sulfonylation

Over-alkylation occurs if excess bis(2-methoxyethyl)amine is used, generating trisubstituted sulfonamides. Stoichiometric control (1:2.2 ratio of acid:amine) minimizes this.

Scalability and Industrial Applications

Continuous-Flow Synthesis

A microreactor system reduces reaction time from 12 hours to 30 minutes:

  • Conditions : 100°C, 10 bar pressure, 0.5 mL/min flow rate.
  • Output : 92% yield at 500 g/day capacity.

Green Chemistry Approaches

Supercritical CO₂ replaces organic solvents in the amide coupling step, reducing waste:

  • E-factor : 0.7 vs. 12.5 for traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the benzoxazole moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Heterocycle Molecular Formula Notable Activity/Use Reference
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Benzamide Bis(2-methoxyethyl)sulfamoyl 4,5,6,7-Tetrahydro-2,1-benzoxazole C₂₀H₂₉N₃O₆S Hypothesized enzyme inhibition -
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzamide Benzyl(methyl)sulfamoyl; 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl 1,3,4-Oxadiazole C₂₅H₂₄N₄O₅S Antifungal (C. albicans)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide Cyclohexyl(ethyl)sulfamoyl; 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl 1,3,4-Oxadiazole C₂₂H₂₈N₄O₅S Antifungal (C. albicans)
D107-0055: 4-(2-methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Benzamide 2-Methylpropoxy 4,5,6,7-Tetrahydro-2,1-benzoxazole C₁₈H₂₂N₂O₃ Screening compound (unspecified)
(2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones 1,2,4-Triazole Phenylsulfonyl; 2,4-difluorophenyl; thioether-linked ketones 1,2,4-Triazole Varies Enzyme inhibition (speculative)
Key Observations:

Heterocyclic Modifications: The target compound’s tetrahydrobenzoxazole group distinguishes it from LMM5/LMM11 (1,3,4-oxadiazoles) and ’s triazoles. The 1,3,4-oxadiazole in LMM5/LMM11 enhances rigidity and may improve membrane permeability compared to the saturated tetrahydrobenzoxazole .

Sulfamoyl Substituents :

  • The bis(2-methoxyethyl)sulfamoyl group in the target compound provides two ether oxygen atoms, increasing hydrophilicity versus LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl groups .
  • Sulfamoyl groups are critical for thioredoxin reductase inhibition in LMM5/LMM11, suggesting a shared mechanism for the target compound .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity against C. albicans (MIC₅₀: 8–16 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s benzoxazole moiety may shift target specificity or improve metabolic stability.
  • D107-0055, a structural analog with a 2-methylpropoxy group, lacks sulfamoyl functionality, implying divergent applications (e.g., kinase or receptor modulation) .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound LMM5 LMM11 D107-0055
Molecular Weight 463.53 g/mol 492.55 g/mol 476.54 g/mol 314.38 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~3.2 (higher lipophilicity) ~2.8 (moderate)
Solubility Moderate (polar sulfamoyl) Low (bulky hydrophobic groups) Low (cyclohexyl group) High (ether linkage)
Metabolic Stability High (saturated benzoxazole) Moderate (oxadiazole) Moderate (oxadiazole) High (benzoxazole)
Discussion:
  • The target compound’s lower LogP compared to LMM5/LMM11 suggests improved aqueous solubility, advantageous for oral bioavailability.
  • The tetrahydrobenzoxazole’s saturation may reduce oxidative metabolism, enhancing in vivo stability versus oxadiazoles .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic compound with potential therapeutic applications due to its unique structural properties. This compound contains a sulfamoyl group, which is known for its diverse biological activities including antibacterial and enzyme inhibition effects. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C24H27N3O6S2
  • Molecular Weight : 517.62 g/mol
  • IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antibacterial Activity

Research has shown that derivatives of benzamide, including those with structural similarities to the target compound, exhibit significant antibacterial properties. For instance, studies have reported moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The sulfamoyl group is associated with enzyme inhibitory activities. A study on related compounds demonstrated strong inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for some derivatives were significantly lower than those of standard inhibitors . This suggests that the compound may also possess similar enzyme inhibitory properties.

CompoundIC50 (µM)Target Enzyme
Compound A2.14 ± 0.003AChE
Compound B1.13 ± 0.003Urease
Reference Standard (Thiourea)21.25 ± 0.15Urease

3. Binding Interactions

Fluorescence measurements have been employed to study the binding interactions of this compound with bovine serum albumin (BSA). The quenching constant obtained from these studies indicates a strong interaction between the compound and BSA, suggesting potential for effective drug delivery mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds that include the sulfamoyl group or related structures:

  • Study on Sulfamoyl Derivatives : A series of sulfamoyl derivatives were synthesized and evaluated for their pharmacological activities. The results indicated that compounds containing the sulfamoyl moiety exhibited promising antibacterial and enzyme inhibition activities .
  • Computational Studies : Molecular docking studies have elucidated the binding modes of these compounds with target enzymes, providing insights into their mechanism of action at the molecular level .

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